molecular formula C51H96O6 B3025935 (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate CAS No. 99131-43-8

(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate

Cat. No.: B3025935
CAS No.: 99131-43-8
M. Wt: 805.3 g/mol
InChI Key: KJCHFSAGWHHCGP-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, oleic acid, and palmitic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The compound may also influence membrane fluidity and signaling pathways related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of myristic acid, oleic acid, and palmitic acid, which imparts distinct physical and chemical properties. This unique composition makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCHFSAGWHHCGP-IZHYLOQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H96O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
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(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
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(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
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(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate
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(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate

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